|

REACTION_CXSMILES

|

C([Li])CCC.C(NC(C)C)(C)C.C[O:14][C:15](=[O:36])[C@H:16]([CH2:25][CH2:26][CH2:27][N:28]=CC1C=CC=CC=1)[N:17]=CC1C=CC=CC=1.Cl[CH:38]([F:40])[F:39].Cl>CCCCCC.O1CCCC1>[F:39][CH:38]([F:40])[C:16]([NH2:17])([CH2:25][CH2:26][CH2:27][NH2:28])[C:15]([OH:14])=[O:36]

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

|

Name

|

|

|

Quantity

|

143.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)NC(C)C

|

|

Name

|

dibenzylidene ornithine methyl ester

|

|

Quantity

|

261 g

|

|

Type

|

reactant

|

|

Smiles

|

COC([C@@H](N=CC1=CC=CC=C1)CCCN=CC1=CC=CC=C1)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

|

Name

|

|

|

Quantity

|

1.5 L

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

|

Name

|

|

|

Quantity

|

1.5 L

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(F)F

|

|

Name

|

|

|

Quantity

|

1.5 L

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

ADDITION

|

|

Details

|

is added

|

|

Type

|

ADDITION

|

|

Details

|

Upon completion of the addition

|

|

Type

|

CUSTOM

|

|

Details

|

is bubbled through the mixture

|

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture is then treated with a saturated solution of sodium chloride

|

|

Type

|

EXTRACTION

|

|

Details

|

The organic material is extracted with ether

|

|

Type

|

EXTRACTION

|

|

Details

|

the ether extract

|

|

Type

|

WASH

|

|

Details

|

washed several times with sodium chloride solution

|

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

|

Type

|

CUSTOM

|

|

Details

|

to give a viscous oil

|

|

Type

|

EXTRACTION

|

|

Details

|

the mixture extracted several times with chloroform

|

|

Type

|

CUSTOM

|

|

Details

|

the aqueous solution evaporated to dryness

|

|

Type

|

TEMPERATURE

|

|

Details

|

The oily residue is refluxed with 12 N hydrochloric acid (1.5 l) for 16 hours

|

|

Duration

|

16 h

|

|

Type

|

EXTRACTION

|

|

Details

|

the cooled solution clarified by chloroform extraction before concentration, decolorization (charcoal), and further concentration to about 750 ml

|

|

Type

|

ADDITION

|

|

Details

|

The pH of the solution is adjusted to 3.5 by the addition of triethylamine

|

|

Type

|

ADDITION

|

|

Details

|

the solution treated again with charcoal before concentration to about 500 ml and dilution with acetone (7-8 l)

|

|

Type

|

FILTRATION

|

|

Details

|

The precipitated product is filtered off

|

|

Type

|

WASH

|

|

Details

|

washed with ethanol

|

|

Type

|

CUSTOM

|

|

Details

|

The crude product is recrystallized

|

|

Type

|

DISSOLUTION

|

|

Details

|

by dissolving in hot water (about 150 ml)

|

|

Type

|

TEMPERATURE

|

|

Details

|

On cooling crystals of 2-difluoromethyl-2,5-diaminopentanoic acid as the hydrochloride monohydrate

|

|

Type

|

CUSTOM

|

|

Details

|

separate (71 g)

|

|

Name

|

|

|

Type

|

|

|

Smiles

|

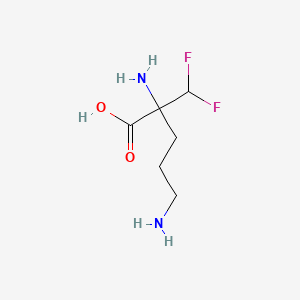

FC(C(C(=O)O)(CCCN)N)F

|

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

|

REACTION_CXSMILES

|

C([Li])CCC.C(NC(C)C)(C)C.C[O:14][C:15](=[O:36])[C@H:16]([CH2:25][CH2:26][CH2:27][N:28]=CC1C=CC=CC=1)[N:17]=CC1C=CC=CC=1.Cl[CH:38]([F:40])[F:39].Cl>CCCCCC.O1CCCC1>[F:39][CH:38]([F:40])[C:16]([NH2:17])([CH2:25][CH2:26][CH2:27][NH2:28])[C:15]([OH:14])=[O:36]

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

|

Name

|

|

|

Quantity

|

143.1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)NC(C)C

|

|

Name

|

dibenzylidene ornithine methyl ester

|

|

Quantity

|

261 g

|

|

Type

|

reactant

|

|

Smiles

|

COC([C@@H](N=CC1=CC=CC=C1)CCCN=CC1=CC=CC=C1)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

|

Name

|

|

|

Quantity

|

1.5 L

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

|

Name

|

|

|

Quantity

|

1.5 L

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(F)F

|

|

Name

|

|

|

Quantity

|

1.5 L

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

40 °C

|

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

ADDITION

|

|

Details

|

is added

|

|

Type

|

ADDITION

|

|

Details

|

Upon completion of the addition

|

|

Type

|

CUSTOM

|

|

Details

|

is bubbled through the mixture

|

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture is then treated with a saturated solution of sodium chloride

|

|

Type

|

EXTRACTION

|

|

Details

|

The organic material is extracted with ether

|

|

Type

|

EXTRACTION

|

|

Details

|

the ether extract

|

|

Type

|

WASH

|

|

Details

|

washed several times with sodium chloride solution

|

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over magnesium sulfate

|

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

|

Type

|

CUSTOM

|

|

Details

|

to give a viscous oil

|

|

Type

|

EXTRACTION

|

|

Details

|

the mixture extracted several times with chloroform

|

|

Type

|

CUSTOM

|

|

Details

|

the aqueous solution evaporated to dryness

|

|

Type

|

TEMPERATURE

|

|

Details

|

The oily residue is refluxed with 12 N hydrochloric acid (1.5 l) for 16 hours

|

|

Duration

|

16 h

|

|

Type

|

EXTRACTION

|

|

Details

|

the cooled solution clarified by chloroform extraction before concentration, decolorization (charcoal), and further concentration to about 750 ml

|

|

Type

|

ADDITION

|

|

Details

|

The pH of the solution is adjusted to 3.5 by the addition of triethylamine

|

|

Type

|

ADDITION

|

|

Details

|

the solution treated again with charcoal before concentration to about 500 ml and dilution with acetone (7-8 l)

|

|

Type

|

FILTRATION

|

|

Details

|

The precipitated product is filtered off

|

|

Type

|

WASH

|

|

Details

|

washed with ethanol

|

|

Type

|

CUSTOM

|

|

Details

|

The crude product is recrystallized

|

|

Type

|

DISSOLUTION

|

|

Details

|

by dissolving in hot water (about 150 ml)

|

|

Type

|

TEMPERATURE

|

|

Details

|

On cooling crystals of 2-difluoromethyl-2,5-diaminopentanoic acid as the hydrochloride monohydrate

|

|

Type

|

CUSTOM

|

|

Details

|

separate (71 g)

|

|

Name

|

|

|

Type

|

|

|

Smiles

|

FC(C(C(=O)O)(CCCN)N)F

|

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |